molecular formula C11H17N3O3 B1475810 1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid CAS No. 2098009-56-2

1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1475810
CAS RN: 2098009-56-2
M. Wt: 239.27 g/mol
InChI Key: NGAPTGWMYHRRPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the butyl(methyl)amino group, and the attachment of the carboxylic acid group . The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an imidazole ring, which is a five-membered ring containing two nitrogen atoms. Attached to this ring is a carboxylic acid group and a butyl(methyl)amino group .

Scientific Research Applications

Chemical Synthesis and Properties

  • The study on 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate discusses the hydrolysis process leading to specific crystalline forms, highlighting the molecule's hydrogen bonding capabilities and structural network (Hai-qiang Wu et al., 2005).
  • Synthesis of complex imidazole derivatives has been detailed, showcasing methodologies to create compounds starting from oxoacetic acid monohydrate, emphasizing the diverse chemical reactions and potential for generating novel compounds (R. Vaid et al., 2013).
  • Research on 1H-imidazole 3-oxides derived from amino acid esters offers insights into the synthesis of new optically active imidazole oxides, demonstrating the compound's versatility and potential for further functionalization (M. Jasiński et al., 2008).

Applications in Scientific Research

  • Functionalization of 1-methyl-1H-imidazole-5-carboxylic acid describes the efficient preparation of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates, indicating the importance of imidazole derivatives in synthetic chemistry (J. Collman et al., 2000).
  • A study on Small molecule inhibitors incorporating technetium-99m for imaging prostate cancer discusses the design of novel polar functionalized imidazole derived systems, highlighting the role of imidazole derivatives in enhancing the specificity and efficacy of diagnostic agents (K. Maresca et al., 2012).

properties

IUPAC Name

1-[2-[butyl(methyl)amino]-2-oxoethyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-3-4-5-13(2)10(15)7-14-6-9(11(16)17)12-8-14/h6,8H,3-5,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAPTGWMYHRRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
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1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
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1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
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1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
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1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 6
1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

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